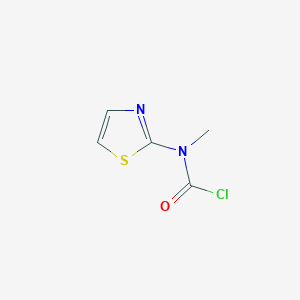

N-methyl-N-(1,3-thiazol-2-yl)carbamoyl chloride

Descripción

N-methyl-N-(1,3-thiazol-2-yl)carbamoyl chloride is a reactive carbamoyl chloride derivative featuring a 1,3-thiazole ring substituted at the 2-position with a methylcarbamoyl chloride group. The compound’s reactivity stems from the electrophilic carbonyl chloride group, enabling nucleophilic acyl substitution reactions critical for constructing bioactive molecules .

Propiedades

IUPAC Name |

N-methyl-N-(1,3-thiazol-2-yl)carbamoyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClN2OS/c1-8(4(6)9)5-7-2-3-10-5/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUHFOHFNXJZUGY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=NC=CS1)C(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-(1,3-thiazol-2-yl)carbamoyl chloride typically involves the reaction of N-methyl-N-(1,3-thiazol-2-yl)amine with phosgene or a phosgene equivalent. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, under controlled temperature conditions to ensure the safety and efficiency of the process.

Industrial Production Methods

In an industrial setting, the production of N-methyl-N-(1,3-thiazol-2-yl)carbamoyl chloride may involve continuous flow reactors to handle the hazardous nature of phosgene. The use of automated systems ensures precise control over reaction parameters, leading to higher yields and safer production processes.

Análisis De Reacciones Químicas

Types of Reactions

N-methyl-N-(1,3-thiazol-2-yl)carbamoyl chloride can undergo various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chloride group is replaced by other nucleophiles.

Oxidation and Reduction Reactions: The thiazole ring can undergo oxidation and reduction reactions, altering the electronic properties of the compound.

Common Reagents and Conditions

Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions to oxidize the thiazole ring.

Major Products Formed

Substitution Products: Depending on the nucleophile used, the major products can include N-methyl-N-(1,3-thiazol-2-yl)carbamates or thiocarbamates.

Oxidation Products: Oxidation of the thiazole ring can lead to the formation of sulfoxides or sulfones.

Aplicaciones Científicas De Investigación

N-methyl-N-(1,3-thiazol-2-yl)carbamoyl chloride has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.

Industry: It is used in the production of agrochemicals and other specialty chemicals.

Mecanismo De Acción

The mechanism of action of N-methyl-N-(1,3-thiazol-2-yl)carbamoyl chloride involves its interaction with nucleophiles, leading to the formation of covalent bonds. The thiazole ring can interact with various biological targets, potentially inhibiting enzymes or modulating receptor activity. The exact molecular targets and pathways depend on the specific application and the structure of the derivatives formed.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The following analysis compares N-methyl-N-(1,3-thiazol-2-yl)carbamoyl chloride with analogous compounds in terms of structure, reactivity, and applications.

Structural Analogues

Reactivity and Functional Group Analysis

Carbamoyl Chloride vs. Amides/Carbamates :

- The target compound’s carbamoyl chloride group confers high electrophilicity, making it superior to amides (e.g., 2,4-dichloro-N-(1,3-thiazol-2-yl)benzamide ) or carbamates (e.g., phenyl N-(1,3-thiazol-2-yl)carbamate ) in acyl transfer reactions.

- Bromoalkylamides like 3a exhibit nucleophilic substitution reactivity (e.g., forming oxadiazoles) but lack the direct acylation capability of carbamoyl chlorides.

Heterocyclic Substituent Effects :

Research Findings and Critical Insights

- Crystallographic Data : Structural validation tools like SHELX and ORTEP-3 have been employed to confirm the geometries of related thiazole derivatives (e.g., phenyl N-(1,3-thiazol-2-yl)carbamate ), ensuring accurate molecular modeling for drug design.

- Stability Considerations : Carbamoyl chlorides are moisture-sensitive, necessitating anhydrous handling, whereas amides (e.g., 3a ) and carbamates are more stable under ambient conditions .

- Heterocyclic Diversity : Substituting thiazole with triazole or oxadiazole rings (e.g., 7a–e ) modulates bioactivity and reactivity, highlighting the importance of heterocycle selection in medicinal chemistry.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.